Cas no 1807153-44-1 (4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride)

4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride is a highly reactive sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features—a bromo and fluoro substituent adjacent to a nitro group—make it a versatile building block for constructing complex aromatic compounds, particularly in pharmaceutical and agrochemical applications. The sulfonyl chloride moiety enables efficient nucleophilic substitution reactions, facilitating the introduction of sulfonamide or sulfonate functionalities. The electron-withdrawing nitro and halogen groups enhance reactivity, allowing selective modifications under controlled conditions. This compound is valued for its stability under standard storage conditions and its compatibility with a range of synthetic methodologies, making it a practical choice for targeted molecular transformations.
4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride structure
1807153-44-1 structure
Product Name:4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride
CAS No:1807153-44-1
MF:C6H2BrClFNO4S
MW:318.50478219986
CID:4792877
Update Time:2025-05-20

4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride
    • Inchi: 1S/C6H2BrClFNO4S/c7-3-1-2-4(15(8,13)14)6(5(3)9)10(11)12/h1-2H
    • InChI Key: IVERYBSXOVEINA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1F)[N+](=O)[O-])S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 353
  • XLogP3: 2.6
  • Topological Polar Surface Area: 88.3

4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride Pricemore >>

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Additional information on 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride

Professional Introduction to 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl Chloride (CAS No. 1807153-44-1)

4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride, with the chemical formula C₆H₂BrFNO₅S, is a highly versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound is characterized by its unique structural features, which include a bromine atom at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 2-position, all attached to a benzenesulfonyl chloride moiety. The presence of these functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The CAS number 1807153-44-1 provides a unique identifier for this compound, ensuring precise classification and tracking in both laboratory and industrial settings. This numbering system is crucial for regulatory compliance and for facilitating accurate communication among researchers and manufacturers.

In recent years, the demand for specialized aromatic compounds like 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride has surged due to their applications in the development of novel therapeutic agents. The bromine substituent enhances reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The fluorine atom, on the other hand, is known for its ability to modulate metabolic stability and binding affinity in drug candidates. The nitro group contributes to electron-withdrawing effects, influencing electronic properties and reactivity patterns.

One of the most compelling aspects of this compound is its role in synthesizing biologically active molecules. Researchers have leveraged its structural framework to develop inhibitors targeting various disease pathways. For instance, derivatives of 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride have been explored as potential candidates for anticancer therapies. The combination of halogenated aromatic rings with a sulfonyl chloride group provides an excellent platform for designing molecules that can interact with biological targets with high specificity.

The sulfonyl chloride moiety is particularly noteworthy as it serves as a powerful activating group for nucleophilic substitution reactions. This property has been exploited in the synthesis of sulfonamides, which are prevalent in many pharmaceuticals due to their diverse biological activities. By incorporating this compound into synthetic routes, chemists can efficiently introduce sulfonamide functionalities into larger molecular structures.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The fluorine atom at the 3-position in 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride plays a critical role in enhancing pharmacokinetic properties such as bioavailability and metabolic resistance. This has led to increased interest in fluorinated sulfonyl chlorides as key intermediates in the development of next-generation therapeutics.

The nitro group at the 2-position also contributes significantly to the compound's utility. Nitroaromatics are well-documented for their role in medicinal chemistry, often serving as probes for understanding enzyme mechanisms and as precursors to pharmacologically active molecules. The electron-withdrawing nature of the nitro group influences electronic properties, making it easier to modify other parts of the molecule through various synthetic strategies.

In industrial applications, 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride is valued for its stability under standard storage conditions while maintaining high reactivity in synthetic transformations. Its compatibility with a wide range of solvents and reaction conditions makes it a preferred choice for large-scale syntheses. Additionally, its well-characterized safety profile allows for routine handling in research laboratories without significant precautions.

The growing body of literature on halogenated aromatic sulfonyl chlorides underscores their importance in modern drug discovery. Researchers have demonstrated that modifications involving 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride can lead to novel compounds with improved pharmacological profiles. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes implicated in inflammatory diseases and cancer progression.

The versatility of this intermediate is further exemplified by its use in designing molecules with targeted delivery systems. By leveraging its structural features, chemists can develop prodrugs or conjugates that enhance bioavailability or tissue specificity. Such innovations are critical for improving therapeutic outcomes and reducing side effects associated with conventional treatments.

Looking ahead, the continued exploration of 4-Bromo-3-fluoro-2-nitrobenzenesulfonyl chloride and its derivatives promises to yield new insights into drug design principles. As synthetic methodologies evolve, so too will our ability to harness this compound's potential fully. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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